molecular formula C19H11F3N4O2 B2375600 1-(3,4-Dimethylbenzoyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine CAS No. 1251681-13-6

1-(3,4-Dimethylbenzoyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine

Cat. No. B2375600
CAS RN: 1251681-13-6
M. Wt: 384.318
InChI Key: IWDXXTPVEZQBRG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylbenzoyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine, commonly known as DMPO, is a well-known spin trap molecule used in scientific research to investigate free radical reactions. DMPO is a stable nitroxide radical that reacts with free radicals to form a relatively stable adduct that can be detected using various analytical methods.

Scientific Research Applications

Synthesis and Biological Evaluation

1,3,4-Oxadiazole derivatives, including compounds similar to 1-(3,4-Dimethylbenzoyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine, have been extensively studied for their biological activities. A research study by Khalid et al. (2016) synthesized a series of these compounds, exploring their interaction with butyrylcholinesterase (BChE) enzyme and assessing their binding affinity and ligand orientation in human BChE protein through molecular docking studies (Khalid et al., 2016).

Antimicrobial Activity

Compounds related to 1-(3,4-Dimethylbenzoyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine, specifically oxadiazole derivatives containing piperidine or pyrrolidine rings, have been noted for their strong antimicrobial activity. Krolenko et al. (2016) conducted a study highlighting the synthesis of these compounds and their significant antimicrobial effects, which included a structure–activity relationship analysis (Krolenko et al., 2016).

Anticancer Potential

The oxadiazole derivatives, similar to the compound , have shown potential in anticancer applications. Rehman et al. (2018) focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluating them as anticancer agents, highlighting their promising therapeutic potential (Rehman et al., 2018).

Antifungal and Antibacterial Activities

Further research into 1,3,4-oxadiazole and triazole derivatives, including those with piperidine structures, has indicated their effectiveness as antifungal and antibacterial agents. A study by Sangshetti and Shinde (2011) synthesized a novel series of these compounds and evaluated their in vitro antifungal activities, demonstrating their potential as antifungal agents against various pathogens (Sangshetti & Shinde, 2011).

properties

IUPAC Name

1-phenyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N4O2/c20-19(21,22)13-6-4-5-12(11-13)17-23-18(28-25-17)16-15(27)9-10-26(24-16)14-7-2-1-3-8-14/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDXXTPVEZQBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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